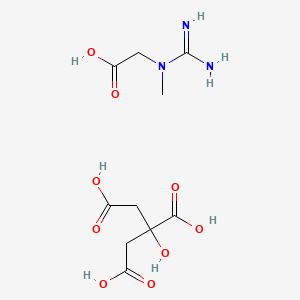

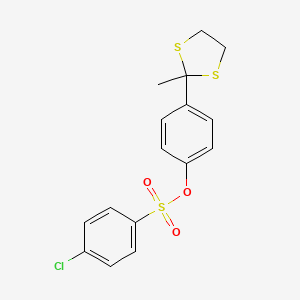

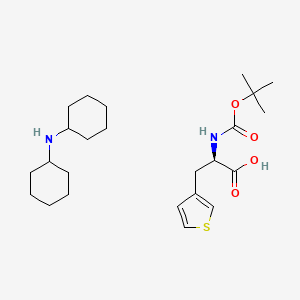

![molecular formula C20H17NO4S B3126187 4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid CAS No. 331750-21-1](/img/structure/B3126187.png)

4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid

Übersicht

Beschreibung

“4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid” is a chemical compound with the molecular formula C20H17NO4S . It has an average mass of 367.418 Da and a monoisotopic mass of 367.087830 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO4S/c1-15(12-9-7-11(8-10-12)14(16)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.33 . It is recommended to be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a focal point in environmental research due to their effectiveness in degrading recalcitrant compounds in aqueous mediums. Research by Qutob et al. (2022) delves into the degradation of acetaminophen, an analgesic drug, using AOPs, revealing the formation of various by-products including hydroquinone, 1,4-benzoquinone, and benzoic acid, among others. These findings underscore the efficiency of AOPs in breaking down complex organic compounds into simpler molecules, potentially including derivatives of benzoic acid such as "4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid". This study contributes valuable insights into enhancing AOP systems for environmental remediation purposes (Qutob et al., 2022).

Pharmacokinetics and Toxicology

Investigations into the pharmacokinetics and toxicity of benzoic acid derivatives offer significant implications for understanding dietary exposures and interspecies variations. A study by Hoffman and Hanneman (2017) employs physiologically-based pharmacokinetic models to assess the metabolic and dosimetric variations of benzoic acid across different species, including rats, guinea pigs, and humans. This research is pivotal for evaluating the safety and dietary intake levels of benzoic acid and its derivatives, providing a foundation for assessing the health implications of exposure to such compounds (Hoffman & Hanneman, 2017).

Antimicrobial and Antituberculosis Activity

The antimicrobial and antituberculosis properties of organotin complexes, including those derived from benzoic acid, have been explored in the context of developing new therapeutic strategies. Research by Iqbal et al. (2015) reviews the antituberculosis activity of organotin complexes, highlighting the promising potential of these compounds in combating Mycobacterium tuberculosis. This area of study opens avenues for novel drug development, particularly in addressing resistance to conventional antibiotics and offering more effective treatment alternatives for tuberculosis (Iqbal et al., 2015).

Analytical and Sensor Technologies

The development of chemosensors for detecting various analytes is a significant application of compounds related to "this compound". Roy (2021) discusses the use of 4-methyl-2,6-diformylphenol, a compound with structural similarities, in creating chemosensors capable of detecting metal ions, anions, and neutral molecules. This research is crucial for environmental monitoring, medical diagnostics, and industrial processes, where sensitive and selective detection of specific chemicals is required (Roy, 2021).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various proteins and receptors in the body .

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target proteins or receptors.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (36742 g/mol) and chemical formula (C20H17NO4S) suggest that it could be absorbed and distributed in the body . The compound’s metabolism and excretion would likely depend on its interactions with various enzymes and transporters in the body.

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[N-(benzenesulfonyl)anilino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c22-20(23)17-13-11-16(12-14-17)15-21(18-7-3-1-4-8-18)26(24,25)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGSTMCUOAXRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

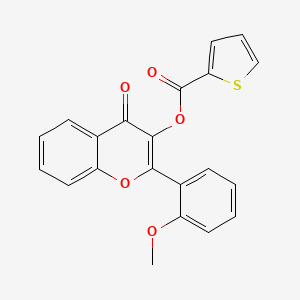

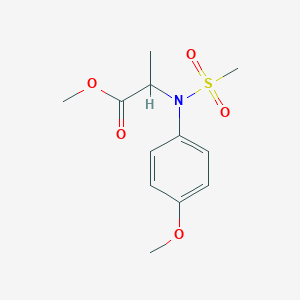

![(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B3126131.png)

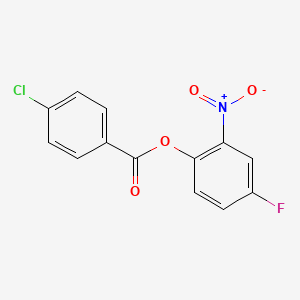

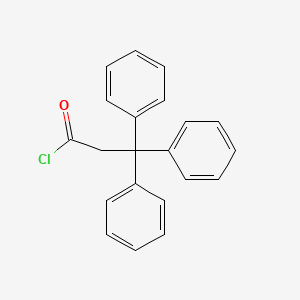

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B3126135.png)

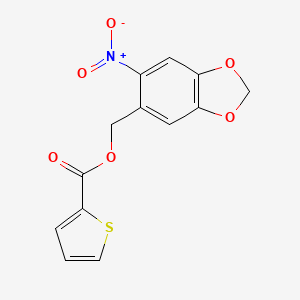

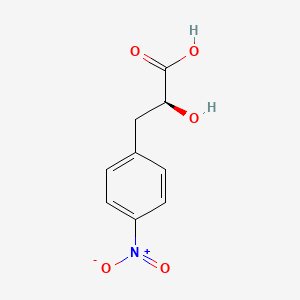

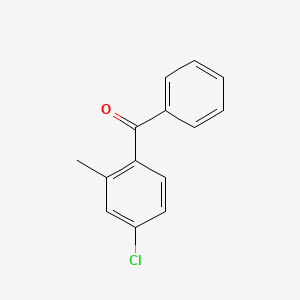

![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)